molecular formula C18H21NO3 B5910466 7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B5910466
M. Wt: 299.4 g/mol
InChI Key: XMBQSPVJSOOUBI-UHFFFAOYSA-N
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Description

7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a complex organic compound that belongs to the class of hydroxycoumarins. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydroxycoumarin core. Hydroxycoumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include a hydroxycoumarin derivative, formaldehyde, and pyrrolidine. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the hydroxycoumarin core .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially unique biological activities .

Scientific Research Applications

7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiproliferative agent in cancer research.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with enzyme active sites. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is unique due to its specific substitution pattern and the presence of the pyrrolidine ring.

Properties

IUPAC Name

7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-11-16(20)12(10-19-7-2-3-8-19)9-15-13-5-4-6-14(13)18(21)22-17(11)15/h9,20H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBQSPVJSOOUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=C2CCC3)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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